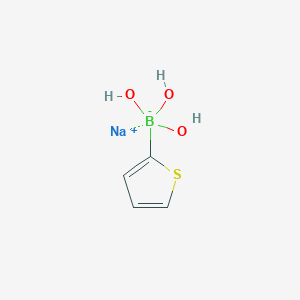

Sodium thiophene-2-trihydroxyborate

Description

Contextualization within Organoboron Chemistry and Heterocyclic Frameworks

Organoboron chemistry, a field that studies compounds containing a carbon-boron bond, is a cornerstone of modern organic synthesis. wikipedia.orgslideshare.net These compounds are celebrated for their role as versatile synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govdergipark.org.tr Heterocyclic frameworks, such as thiophene (B33073), are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials. nih.govresearchgate.netderpharmachemica.com The incorporation of a borate (B1201080) group onto a thiophene ring marries the unique electronic properties and reactivity of both moieties, creating a powerful tool for chemists. The boron atom, with its empty p-orbital, can influence the electronic structure of the thiophene ring, leading to unique photophysical and electrochemical properties. rsc.orgrsc.org

Academic Significance of Organoborate Salts as Versatile Synthetic Intermediates

Organoborate salts, including sodium thiophene-2-trihydroxyborate, are prized for their stability and ease of handling compared to their boronic acid counterparts. acs.org Boronic acids can be converted to potassium organotrifluoroborate salts or MIDA boronic esters, which serve as protecting groups and are used in reactions like the Suzuki-Miyaura cross-coupling. acs.org These salts often exhibit enhanced nucleophilicity, making them highly effective partners in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Their utility extends to the synthesis of complex molecules, including biologically active compounds and conjugated polymers for electronic applications. researchgate.netresearchgate.net The Suzuki-Miyaura reaction, a key application, allows for the construction of biaryl systems, which are common motifs in drug discovery and materials science. ntnu.nomdpi.com

Historical Trajectories of Thiophene-Boron Compounds in Synthetic Chemistry

The journey of thiophene-boron compounds is intrinsically linked to the broader evolution of organoboron chemistry. The discovery of hydroboration by H.C. Brown in the mid-20th century opened the door to a vast array of organoboranes. dergipark.org.tr Subsequently, the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, propelled boronic acids and their derivatives to the forefront of synthetic organic chemistry. dergipark.org.tr Thiophene-containing boronic acids and their salts have been instrumental in the synthesis of thiophene-based materials and pharmaceuticals. nih.govresearchgate.net Early work focused on leveraging these compounds in coupling reactions to create conjugated systems with interesting electronic and optical properties. rsc.org

Research Scope and Emerging Academic Trends for this compound

Current research on this compound and related compounds is focused on expanding their synthetic utility and exploring their application in materials science. A significant area of investigation is the development of more efficient and sustainable catalytic systems for cross-coupling reactions involving these salts. ntnu.nomdpi.com There is also growing interest in their use for the synthesis of well-defined oligothiophenes and polythiophenes with tailored electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net Furthermore, the unique ability of the boron atom to act as a Lewis acid opens up possibilities for its use in sensing applications and the development of responsive materials. researchgate.netacs.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 213327-61-0 |

| Molecular Formula | C₄H₆BNaO₃S sigmaaldrich.com |

| Molecular Weight | 167.95 g/mol sigmaaldrich.comsynquestlabs.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | HYXOLPBGHYVETA-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | OB-(O)C1=CC=CS1.[Na+] sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C4H6BNaO3S |

|---|---|

Molecular Weight |

167.96 g/mol |

IUPAC Name |

sodium;trihydroxy(thiophen-2-yl)boranuide |

InChI |

InChI=1S/C4H6BO3S.Na/c6-5(7,8)4-2-1-3-9-4;/h1-3,6-8H;/q-1;+1 |

InChI Key |

HYXOLPBGHYVETA-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CS1)(O)(O)O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Thiophene 2 Trihydroxyborate and Its Precursors

Strategies for Functionalizing the Thiophene (B33073) Ring Prior to Boron Introduction

The creation of the carbon-boron bond at the C2 position of the thiophene ring is the critical step in forming the precursor to sodium thiophene-2-trihydroxyborate. Traditional and modern synthetic strategies have been developed to achieve this transformation with high precision.

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to activate a specific C-H bond adjacent (ortho) to it for deprotonation by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org This generates a stabilized carbanion that can then react with an electrophile. For π-excessive heterocycles like thiophene, lithiation preferentially occurs at the C2 position due to the electronic nature of the ring. uwindsor.ca However, a strategically placed DMG can reinforce or control this selectivity.

The process involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base to abstract a proton from the nearby ortho-position. baranlab.org The resulting aryllithium intermediate is then quenched with a boron-containing electrophile, such as triisopropyl borate (B1201080) or trimethyl borate, followed by acidic hydrolysis to yield the desired thiophene-2-boronic acid. The strength and nature of the DMG are crucial for the reaction's success. While simple thiophene readily undergoes lithiation at the 2-position, DoM becomes particularly valuable for substituted thiophenes where other positions might be reactive.

| Directing Group (DMG) | Lithiating Agent | Boron Electrophile | Typical Conditions | Reference |

| -H (unsubstituted) | n-Butyllithium | B(OiPr)₃ | THF, -78 °C to rt | mdpi.com |

| -CON(iPr)₂ | s-Butyllithium/TMEDA | B(OiPr)₃ | THF, -78 °C | organic-chemistry.org |

| -SO₂R | n-Butyllithium | B(OMe)₃ | Diethyl ether, -78 °C | wikipedia.org |

| -CH₂-OSi(CH₃)₂H | Iridium Catalyst | B₂pin₂ | Cyclohexane, 80 °C | acs.org |

This table presents illustrative examples of directed metalation strategies for the borylation of thiophene derivatives.

Halogen-metal exchange is a fundamental and widely used method for preparing organolithium reagents, which are then converted into boronic acids. wikipedia.org This reaction is typically very fast and efficient, especially for aryl bromides and iodides. wikipedia.orgresearchgate.net The process involves treating a 2-halothiophene, such as 2-bromothiophene (B119243) or 2-iodothiophene (B115884), with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures. nih.govacs.org The exchange reaction generates the 2-thienyllithium (B1198063) species and an alkyl halide byproduct.

The rate of exchange follows the trend I > Br > Cl, making 2-iodothiophene and 2-bromothiophene the preferred substrates. wikipedia.org Once the 2-thienyllithium is formed, it is treated in situ with a borylating agent like triisopropyl borate. The subsequent acidic workup hydrolyzes the boronate ester intermediate to furnish thiophene-2-boronic acid. A related non-cryogenic protocol using halogen-magnesium exchange has also been developed, offering operational advantages for synthesizing substituted thienylboronic acids. acs.org

| Substrate | Exchange Reagent | Borylating Agent | Key Conditions | Yield (%) | Reference |

| 2,3-Dibromothiophene | iPrMgCl | B(OiPr)₃ | THF, 25 °C | 78 | acs.org |

| 3-Bromothiophene-2-carboxylic acid | t-BuLi | Not Applicable (Intermediate) | THF, -78 °C | — | nih.govacs.org |

| 5-Bromopyrimidine | n-BuLi | B(OiPr)₃ | Toluene/THF, -70 °C | 80 | researchgate.net |

This table summarizes conditions and outcomes for preparing thienyl organometallics via halogen-metal exchange for subsequent reactions.

Direct C-H bond activation has emerged as a highly atom-economical and efficient strategy for synthesizing organoboron compounds, avoiding the need for pre-functionalized substrates like organohalides. acs.org This approach utilizes transition-metal catalysts, most notably those based on iridium, palladium, or iron, to selectively cleave a C-H bond and replace it with a C-B bond. acs.orgnih.govnih.gov

For thiophene, iridium-catalyzed borylation has proven particularly effective, typically showing high regioselectivity for the C2 and C5 positions. nih.gov The reaction generally involves an iridium catalyst, a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), and a ligand. nih.govnih.gov These reactions often exhibit broad functional group tolerance. nih.gov The resulting product is typically a thiophene-2-boronate ester, which can be readily hydrolyzed to the corresponding boronic acid. This method represents a significant advancement, offering a more direct and environmentally benign route to key boronic acid precursors.

| Catalyst System | Borylating Agent | Solvent | Conditions | Outcome | Reference |

| [Ir(OMe)(cod)]₂ / dtbpy | HBpin | Cyclooctane | 25 °C, 24 h | High yield of 2-borylated thiophene | nih.gov |

| [Cp*Fe(L(Me))Me] | HBpin | Benzene-d6 | 80 °C, 24 h | Exclusive borylation at 2-position | nih.gov |

| [Pd(PCy₃)₂] | AlH₃·NMe₂Et (Alumination) | Toluene-d8 | 100 °C, 2 h | Near-quantitative C-H alumination at 2-position | acs.org |

This table compares different catalytic systems for the direct C-H borylation and related functionalization of thiophene.

Conversion Pathways from Thiophene Boronic Acids to this compound

Once thiophene-2-boronic acid is synthesized, the final step is its conversion to the target salt, this compound. This transformation involves the conversion of the neutral, trigonal planar boronic acid into an anionic, tetrahedral borate salt.

The formation of sodium trihydroxy(organo)borate salts from their corresponding boronic acids is fundamentally an acid-base reaction. Boronic acids are Lewis acids that can accept a hydroxide (B78521) ion to form a more stable, tetrahedral borate complex. borates.today The conversion of thiophene-2-boronic acid to this compound is achieved by treating the boronic acid with one equivalent of sodium hydroxide.

Optimization of this salt formation, sometimes referred to as salt metathesis in this context, is crucial for achieving high purity and yield. Key parameters to consider include:

Stoichiometry: Precise control of the molar ratio of sodium hydroxide to boronic acid is essential to prevent the formation of side products or having unreacted starting material.

Solvent: The choice of solvent must allow for the dissolution of both the boronic acid and the resulting salt. Aqueous systems or mixtures of water with organic solvents like ethanol (B145695) or THF are commonly used.

Temperature: The reaction is typically performed at room temperature, but gentle heating may be applied to ensure complete reaction, followed by cooling to facilitate crystallization of the product salt.

Purification: The resulting sodium salt can often be purified by recrystallization from a suitable solvent system to remove any impurities. borates.today Derivatization followed by hydrolysis is another established method for purifying boronic acids and their salts. borates.today

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. anton-paar.comnih.gov By utilizing dielectric heating, microwaves can rapidly and uniformly heat polar reaction mixtures, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govyoutube.com

This technology can be effectively applied to the synthesis of this compound from its boronic acid precursor. The reaction mixture, containing thiophene-2-boronic acid and sodium hydroxide in a polar solvent, can be irradiated with microwaves in a dedicated reactor. The direct coupling of microwave energy with the polar molecules results in rapid internal heating, which can drive the acid-base reaction to completion in minutes rather than hours. anton-paar.com This enhanced efficiency makes MAOS an attractive method for the rapid and scalable production of organoborate salts. The application of microwaves has been shown to be effective in other thiophene-based reactions, such as Suzuki couplings, underscoring its utility in this area of chemistry. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Method | External (Oil bath, heating mantle) | Internal (Dielectric heating) |

| Typical Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Slower, potential for thermal gradients | Rapid, precise, uniform heating |

| Potential Yield | Good to Excellent | Often improved due to reduced side reactions |

| Efficiency | Lower throughput | Higher throughput, suitable for rapid library synthesis |

This table provides a comparison of conventional and microwave-assisted approaches for the synthesis of borate salts, highlighting the advantages of MAOS.

Investigation of Solvents and Reagents for High Yield and Purity

The efficient synthesis of 2-thienylboronic acid, the direct precursor to this compound, hinges on the selection of an optimal combination of reagents and solvents. Traditional methods often involve the reaction of an organometallic species with a boron electrophile. A prevalent method is the Grignard pathway, where 2-bromothiophene is reacted with magnesium to form 2-thienylmagnesium bromide. This Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. google.com The choice of solvent is critical; anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for Grignard reagent formation due to their ability to solvate the magnesium species.

Modern advancements have introduced transition metal-catalyzed methods, which offer alternative pathways with high efficiency. Iridium-catalyzed C-H borylation of thiophene provides a direct route to the boronic ester, which can then be hydrolyzed. acs.org Similarly, palladium-catalyzed coupling reactions, such as the Miyaura borylation, couple a halo-thiophene with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂) to form a boronic ester. organic-chemistry.org These catalytic methods often tolerate a wider range of functional groups compared to traditional organometallic routes.

The selection of the base and solvent system during the final hydrolysis and salt formation step is also crucial for maximizing yield and purity. The conversion of the boronic acid or its ester to the sodium trihydroxyborate salt requires a stoichiometric amount of sodium hydroxide in an aqueous or mixed aqueous-organic solvent system. The purity of the final product is highly dependent on the purity of the precursor and the conditions of this conversion.

Table 1: Comparison of Synthetic Routes to Aryl/Thienyl Boronic Acid Precursors

| Method | Starting Material | Key Reagents | Typical Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Grignard Reaction | Aryl Bromide | Mg, B(OR)₃ | THF | Good to Excellent | |

| Organolithium Reaction | Aryl Halide | n-BuLi, B(OR)₃ | THF / Diethyl Ether | Variable | google.com |

| Ir-Catalyzed Borylation | Arene | [Ir(COD)(OMe)]₂, dtbpy, B₂pin₂ | THF | Excellent | acs.org |

| Pd-Catalyzed Miyaura Borylation | Aryl Halide | PdCl₂(dppf), Et₃N, HBpin | Various | High | organic-chemistry.org |

Methodological Challenges and Innovations in this compound Synthesis

The synthesis of heteroarylboronic acids, including 2-thienylboronic acid, is fraught with challenges that can significantly impact yield and purity. The inherent instability of these compounds necessitates innovative strategies to mitigate degradation during synthesis and purification.

Addressing Hydrolytic Instability and Protodeboronation during Synthesis

A primary challenge in the synthesis and handling of 2-thienylboronic acid and its derivatives is its susceptibility to protodeboronation. wikipedia.org This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of thiophene as a byproduct. wikipedia.org This reaction is particularly problematic for many heteroaromatic boronic acids and can be catalyzed by acid, base, or even occur under neutral pH conditions. wikipedia.orged.ac.ukresearchgate.net

Research into the kinetics of protodeboronation has shown that the reaction rate is highly pH-dependent. ed.ac.uk For thienylboronic acids, decomposition can be rapid at pH values above 10, which are conditions that may be encountered during the formation of the sodium salt or in certain cross-coupling reactions. researchgate.net The mechanism can involve the fragmentation of zwitterionic intermediates, especially in basic heteroaromatic boronic acids. wikipedia.orged.ac.uk

To counter this instability, one of the most significant innovations has been the development of "slow-release" strategies. nih.gov This approach involves using a stable precursor that, under specific reaction conditions, slowly releases the reactive boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing decomposition pathways like protodeboronation while allowing the desired reaction to proceed. wikipedia.orgnih.gov

Development of Chromatography-Compatible Precursors for Purification

The purification of boronic acids presents another significant hurdle. Their polar nature makes them challenging to purify via standard silica (B1680970) gel chromatography, often leading to streaking, poor separation, and on-column decomposition. researchgate.netresearchgate.netchemicalforums.com Recrystallization can be an alternative, but it is not always effective, especially for obtaining high purity or when dealing with oily products. researchgate.net

To overcome these purification challenges, the development of stable, chromatography-compatible boronic acid surrogates has been a major focus of research. While pinacol (B44631) esters are widely used, they can be susceptible to hydrolysis, which complicates purification. researchgate.net A groundbreaking innovation in this area is the use of N-methyliminodiacetic acid (MIDA) to form air-stable, crystalline boronate esters. nih.govnih.gov

MIDA boronates are generally stable to silica gel chromatography, allowing for effective purification of the boronic acid precursor. nih.gov They are robust, benchtop-stable solids that protect the boron moiety from degradation. nih.gov Crucially, the MIDA group can be cleaved under specific, often mild basic conditions (e.g., aqueous potassium phosphate, K₃PO₄), to release the boronic acid in situ for subsequent reactions. nih.gov This dual role as both a protecting group for purification and a slow-release precursor for reactions makes MIDA boronates a powerful tool for working with unstable compounds like 2-thienylboronic acid.

Table 2: Comparison of Boronic Acid Surrogates for Stability and Purification

| Compound Type | Physical Form | Stability | Chromatography Compatibility | Key Feature | Reference |

|---|---|---|---|---|---|

| Boronic Acid | Often solid | Prone to protodeboronation and oxidation | Poor; polar, can decompose on silica | Directly reactive | wikipedia.org |

| Pinacol Boronate Ester (Bpin) | Liquid or solid | More stable than boronic acid, but can hydrolyze | Moderate; less polar, but can cleave on silica | Common surrogate | researchgate.net |

| Trifluoroborate Salt | Crystalline solid | Generally stable | Purification by recrystallization | Air-stable alternative | acs.org |

| MIDA Boronate Ester | Crystalline solid | High; air-stable, benchtop-stable | Good; compatible with silica gel | Enables slow-release and easy purification | nih.govnih.gov |

Mechanistic Investigations of Reactions Involving Sodium Thiophene 2 Trihydroxyborate

Role of Sodium Thiophene-2-trihydroxyborate in Metal-Catalyzed Cross-Coupling Reactions

This compound, an organoboron compound, serves as a key nucleophilic partner in various metal-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-Y) bonds. Its utility is most prominently featured in the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl structures. researchgate.net The reactivity of the thiophene (B33073) ring and the nature of the trihydroxyborate salt present unique mechanistic considerations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron reagent with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. researchgate.netyoutube.com this compound is an effective organoboron partner in these reactions. researchgate.net

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving this compound proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation: This crucial step involves the transfer of the thiophene group from the boron atom to the palladium center. The base plays a critical role, activating the borate (B1201080) salt to form a more nucleophilic "ate" complex. youtube.comnih.gov The hydroxide (B78521) ions can react with the trihydroxyborate, facilitating the formation of a tetracoordinate boronate species that readily engages with the Pd(II) complex. researchgate.net The exact mechanism of transmetalation can be controversial and condition-dependent, with potential pathways involving either a boronate intermediate or an oxo-palladium species. nih.govnih.gov For electron-deficient heterocyclic boronates, transmetalation can become the turnover-limiting step. rsc.org

Reductive Elimination: The final step is the reductive elimination from the cis-isomeric Pd(II) intermediate to form the desired C-C bond of the coupled product and regenerate the catalytically active Pd(0) species. libretexts.org This step is typically fast and irreversible. researchgate.net

Figure 1: General Catalytic Cycle for Suzuki-Miyaura CouplingThis diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling. The active Pd(0) catalyst undergoes oxidative addition with an organohalide (Ar'-X). The resulting Pd(II) complex then undergoes transmetalation with the activated this compound. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.

The choice of ligand coordinated to the palladium center profoundly impacts the efficiency and selectivity of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, influence its reactivity in both the oxidative addition and reductive elimination steps, and can affect the speciation of the catalyst.

For troublesome couplings involving thienylboronic acids, the use of highly active catalysts supported by specific ligands is crucial. ntnu.no For instance, sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the XPhos family, have proven effective. ntnu.no The speciation of the palladium catalyst, whether it is a monoligated Pd(L) or a diligated Pd(L)₂, can dictate the operative catalytic pathway. researchgate.netchemrxiv.org Under typical catalytic conditions, monoligated palladium complexes are often the active species in the oxidative addition step. researchgate.netchemrxiv.org

The speciation of the boronic reagent is also critical. st-andrews.ac.uk this compound exists in equilibrium with other boron species in solution, particularly in aqueous or alcoholic media. researchgate.net The presence of base and water can lead to the formation of different boronate complexes, which can have varying reactivities in the transmetalation step. researchgate.netnih.gov The use of phase-transfer catalysts can alter the speciation of both the borate nucleophile and the palladium complex in the organic phase of biphasic reactions, shifting the dominant transmetalation pathway and leading to significant rate enhancements. nih.gov

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Thiophene Derivatives

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol (B44631) ester | 71 | cdnsciencepub.com |

| Pd(PPh₃)₄ | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | 46 | cdnsciencepub.com |

| Pd₂(dba)₃ / TFP | Thiol Ester | Boronic Acid | 52-93 | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | Aryl Bromide | Arylboronic Acid | High | rsc.org |

This table demonstrates how the choice of palladium catalyst and ligand system affects the outcome of Suzuki-Miyaura couplings involving thiophene-based reagents.

Increasingly, Suzuki-Miyaura couplings are being developed under environmentally benign conditions. "On-water" protocols, where the reaction is performed in an aqueous medium, offer advantages in terms of cost, safety, and ease of product separation. researchgate.net Sodium aryl trihydroxyborate salts are particularly well-suited for these conditions due to their stability and solubility in water. researchgate.net These salts can efficiently participate in palladium-catalyzed, ligand-free, on-water Suzuki-Miyaura coupling reactions at room temperature. researchgate.net

Ligand-free protocols, often using palladium on charcoal (Pd/C) or simple palladium salts like palladium acetate, provide a more economical and simplified approach. rsc.orgnih.gov In the absence of external ligands, solvent molecules, the base, or even the substrates themselves can act as pseudo-ligands to stabilize the catalytic species and facilitate the reaction. rsc.org The use of this compound in such systems combines the benefits of a stable boron source with greener reaction conditions.

Other Transition Metal-Mediated C-C and C-Heteroatom Bond Formations

While palladium is the most common catalyst, other transition metals can also mediate reactions involving organoboron reagents like this compound.

Copper has emerged as a cost-effective and versatile metal for promoting cross-coupling reactions. In the context of Suzuki-Miyaura type reactions, copper(I) salts can act as co-catalysts or promoters, particularly for challenging substrates like electron-deficient 2-heterocyclic boronates. organic-chemistry.org The addition of a copper(I) source can facilitate the transmetalation step, which is often the bottleneck in these couplings. organic-chemistry.orgorganic-chemistry.org Mechanistic proposals suggest that copper assists in the transfer of the organic group from boron to palladium, possibly via an intermediate organocopper species. organic-chemistry.org

Furthermore, copper can catalyze its own variants of cross-coupling reactions. Ligand-free, copper-catalyzed Suzuki-Miyaura couplings have been investigated, with theoretical studies suggesting that substrates and solvent molecules can act as ancillary ligands to facilitate the process. rsc.org Unlike palladium-catalyzed cycles, copper-mediated reactions may proceed through different pathways, avoiding the formation of unstable Cu(III) intermediates via concerted oxidative addition and reductive elimination steps. rsc.org Copper can also promote the coupling of organoboron reagents with other partners, such as thiol esters, to form ketones under non-basic conditions. organic-chemistry.org In these reactions, a copper carboxylate, such as copper(I) thiophene-2-carboxylate, plays a key role in facilitating the crucial transmetalation step. organic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Aryl halide |

| Vinyl halide |

| Palladium(0) |

| Pd(II) |

| Iodine |

| Bromine |

| Chlorine |

| Triflate |

| Boron |

| Hydroxide |

| XPhos |

| Palladium on charcoal (Pd/C) |

| Palladium acetate |

| Copper |

| Copper(I) |

Nickel-Catalyzed Reactions

The mechanistic pathways of nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been a subject of significant investigation, offering a more sustainable alternative to palladium-based systems. nih.gov When employing organoboron reagents like this compound, the catalytic cycle is generally understood to proceed via a Ni(0)/Ni(II) pathway. nih.gov However, the speciation of nickel during the reaction is complex, with the potential formation of Ni(I) species. nih.govresearchgate.net

Mechanistic studies have revealed that Ni(I) intermediates can form through two primary comproportionation pathways:

Reaction between the Ni(II) precatalyst, such as (dppf)Ni(o-tolyl)(Cl), and the active Ni(0) species. nih.gov

Reaction between the catalytic intermediate (dppf)Ni(Ar)(X) (where Ar is an aryl group and X is the coupling partner) and the active Ni(0) species. nih.gov

In the context of electrocatalysis, nickel-borate (NiBi) films have been studied for the oxygen evolution reaction (OER). nih.gov Mechanistic analysis shows that borate plays a dual role. It facilitates the reaction by enabling proton-coupled electron transfer (PCET), yet it can also act as an inhibitor by adsorbing onto active nickel sites. nih.gov Anodized NiBi films exhibit a low Tafel slope of approximately 30 mV/decade, indicating efficient catalytic turnover. nih.gov This dual functionality of borate highlights the intricate role it can play when complexed with nickel, influencing both catalyst assembly and turnover. nih.gov

Table 1: Factors Influencing Nickel-Catalyzed Reactions Involving Boron Reagents

| Factor | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Nickel Oxidation State | Formation of Ni(I) species observed during catalysis. | Ni(I) is an off-cycle, detrimental species formed via comproportionation of Ni(0) and Ni(II). | nih.govresearchgate.net |

| Phosphine Ligands | Electron-rich phosphines can improve reaction rates. | Accelerates oxidative addition and prevents the formation of inactive Ni(I). | researchgate.net |

| Hydroxide Concentration | Can lead to the formation of inactive μ²-OH Ni(II) dimers. | Off-cycle species that reduces catalyst activity. | researchgate.net |

| Borate in Ni-Borate Films | Acts as both a promoter (enabling PCET) and an inhibitor (adsorption). | Plays a critical role in catalyst self-assembly and turnover kinetics. | nih.gov |

Boron-Carbon Bond Activation and Transformation Mechanisms

The formation and cleavage of boron-carbon bonds are fundamental processes in organoboron chemistry. thieme-connect.de Computational chemistry has become a powerful tool for elucidating the complex mechanisms involved, which often include transient intermediates. thieme-connect.de The electronic structure of the boron reagent is a key determinant of its reactivity. Trivalent organoboron compounds typically feature a trigonal planar geometry with an empty p-orbital, conferring Lewis acidity. thieme-connect.de However, π-donation from substituents (like oxygen in an alkoxy group) into this empty orbital can stabilize the compound and modulate its reactivity. thieme-connect.de

Recent studies have demonstrated novel transition-metal-free methods for C–C bond activation mediated by boron reagents. nih.gov For example, a system using B(OMe)₃ and bis(pinacolato)diboron (B136004) (B₂pin₂) can achieve regioselective C–C bond cleavage in indole (B1671886) derivatives, leading to the formation of two new C–B bonds. nih.gov Preliminary mechanistic investigations of this process suggest that the C–C bond cleavage and the C–B bond formation likely occur in a concerted manner. nih.gov

Transmetalation Processes Involving Tetrahedral Borate Species

Transmetalation is a critical elementary step in many cross-coupling reactions, involving the transfer of an organic group from boron to a transition metal. nih.govuni-goettingen.de For reagents like this compound, the boron exists as a tetrahedral borate anion. The transmetalation mechanism often involves the formation of an 'ate' complex as a putative intermediate. uni-goettingen.deuni-goettingen.de

Radical Generation Pathways from Organoborate Complexes via Visible Light Excitation

A significant advancement in synthetic chemistry involves the generation of carbon-centered radicals from organoborate complexes using visible light. eurekalert.orgresearchgate.net This strategy provides a mild and efficient way to form reactive intermediates. The process can be initiated through single electron transfer (SET) from the excited state of a photoredox catalyst to the organoborate complex. researchgate.net Following this electron transfer, the organoborate undergoes fragmentation (deboronation) to release a carbon radical. researchgate.net

Alternatively, some organoborate complexes can be directly excited by visible light, absorbing light to form an excited state that then undergoes homolytic cleavage of the B-C bond to generate a radical without the need for an external photocatalyst. eurekalert.org This direct excitation method has been shown to be effective for generating even bulky tertiary alkyl radicals and unstable methyl radicals. eurekalert.org Cyclic organo(triol)borates and potassium organotrifluoroborates are particularly useful radical precursors in these photoredox systems. researchgate.net The generated radicals can then participate in various synthetic transformations, such as additions to electron-deficient alkenes. researchgate.net

Table 2: Visible Light-Induced Radical Generation from Organoborates

| System | Method | Radical Generation Pathway | Reference |

|---|---|---|---|

| Organoborate Complex | Direct Visible Light Excitation | Homolytic cleavage of the B-C bond upon light absorption by the complex. | eurekalert.org |

| Alkyl-, Aryl-, Allylborates | Photoredox Catalysis (SET) | Oxidation of the borate by an excited photocatalyst, followed by fragmentation. | researchgate.net |

Reactivity Profiling of Thiophene-2-trihydroxyborate as a Nucleophilic and Lewis Acidic Species

Organoboron compounds, including thiophene-2-trihydroxyborate, exhibit dual reactivity. The boron center is inherently Lewis acidic due to its empty p-orbital in the trigonal state. thieme-connect.dersc.org However, upon formation of a tetrahedral 'ate' complex, such as this compound, the organic moiety (the thiophene group) can exhibit nucleophilic character. thieme-connect.de The formation of an adduct with a Lewis base polarizes the boron center, enhancing the nucleophilicity of the attached carbon group, making it effective in reactions like the Suzuki-Miyaura coupling. thieme-connect.deevitachem.com

Nucleophilic Properties in Conjugate Additions and Homologations

The nucleophilic character of the thiophene group in this compound is most prominently utilized in cross-coupling reactions where it is transferred to a metal center during transmetalation. evitachem.com Beyond this, the radicals generated from organoborates via photoredox catalysis can engage in reactions that showcase their nucleophilic nature. For example, these carbon-centered radicals readily add to electron-deficient alkenes, which is a form of conjugate addition, to create new carbon-carbon bonds. researchgate.net This reactivity allows for the construction of more complex molecular frameworks from simple precursors.

Lewis Acidity in Complexation and Activation Phenomena

While the tetrahedral structure of this compound [Na]⁺[B(OH)₃(C₄H₃S)]⁻ masks the Lewis acidity of the boron center, this property is fundamental to the behavior of the precursor boronic acid and related species. sigmaaldrich.com The empty p-orbital in the parent thiophene-2-boronic acid allows for efficient electronic delocalization with the attached π-conjugated thiophene ring. rsc.org This interaction is crucial in the design of conjugated materials for electronics. rsc.org

The Lewis acidity of boron is also evident in its interactions within catalytic systems. In nickel-borate catalysts, the borate can coordinate to the metal center, influencing its electronic properties and reactivity. nih.gov This complexation is a manifestation of a Lewis acid-base interaction. Furthermore, the interaction of the boron center with Lewis bases, such as hydroxide ions or solvents, is central to forming the reactive tetrahedral 'ate' species required for efficient transmetalation in cross-coupling reactions. uni-goettingen.de

Advanced Applications of Sodium Thiophene 2 Trihydroxyborate in Complex Organic Synthesis

Assembly of Intricate Thiophene-Containing Molecular Architectures

The thiophene (B33073) moiety is a crucial building block in numerous pharmaceuticals and functional materials. researchgate.net The ability to introduce this ring system into complex molecules with high precision is a significant goal in organic synthesis.

Synthesis of Highly Substituted Thiophene Derivatives

The synthesis of polysubstituted thiophenes is of great interest due to their diverse biological activities and material properties. researchgate.net While numerous methods exist for the synthesis of substituted thiophenes, the use of pre-functionalized thiophene building blocks in cross-coupling reactions is a common and effective strategy. d-nb.infonih.govresearchgate.net

Construction of Fused and Bridged Heterocyclic Systems

Fused and bridged heterocyclic systems containing thiophene rings are integral to many advanced materials and complex natural products. The construction of such systems often involves intramolecular cyclization reactions or multi-step sequences. While palladium-catalyzed reactions are known to facilitate the synthesis of fused thiophene systems, there is no specific information in the reviewed literature that documents the application of sodium thiophene-2-trihydroxyborate in these synthetic strategies. nih.gov

Implementation in Convergent and Divergent Synthetic Strategies

Convergent synthesis is a powerful strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages. This approach is generally more efficient for the synthesis of complex molecules than a linear approach. Divergent synthesis, on the other hand, allows for the creation of a library of related compounds from a common intermediate.

As a functionalized building block, this compound could theoretically be employed in a convergent synthesis. For instance, it could be coupled with another complex molecular fragment to assemble the final target molecule. However, there are no specific examples in the scientific literature of its use in either convergent or divergent synthetic strategies for the construction of complex molecules.

Contributions to Sustainable and Green Chemistry Practices

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, recyclable catalysts, and running reactions in aqueous media.

Facilitating Reactions in Aqueous Media

The sodium salt form of thiophene-2-trihydroxyborate suggests good solubility in water or aqueous solvent mixtures. This property is advantageous for performing reactions in environmentally benign aqueous media. Palladium-catalyzed cross-coupling reactions in water are a well-established green chemistry practice. thieme-connect.de While this compound is theoretically suited for such reactions, specific studies demonstrating its application and efficiency in aqueous cross-coupling are not documented in the available literature.

Strategies for Catalyst Recovery and Reusability

The recovery and reuse of expensive and often toxic heavy metal catalysts, such as palladium, is a key aspect of sustainable synthesis. nih.govresearchgate.netmdpi.com Strategies for this include the use of supported catalysts or biphasic systems where the catalyst is retained in one phase and the product in another. In the context of aqueous reactions involving this compound, the palladium catalyst could potentially be recovered from the aqueous phase. However, no specific protocols or studies on catalyst recovery and reusability in reactions employing this particular borate (B1201080) salt have been reported.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆BNaO₃S | sigmaaldrich.com |

| Molecular Weight | 167.95 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| SMILES String | OB-(O)C1=CC=CS1.[Na+] | sigmaaldrich.com |

Table 2: Potential Suzuki-Miyaura Coupling Reaction This table represents a theoretical reaction scheme where this compound could be used. Specific reaction conditions and yields are not available in the literature.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Aryl Halide (e.g., Bromobenzene) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃) | Aqueous mixture | 2-Arylthiophene |

Theoretical and Computational Chemistry Studies of Sodium Thiophene 2 Trihydroxyborate

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in describing the intrinsic electronic properties of sodium thiophene-2-trihydroxyborate. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals and the nature of its chemical bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons.

In the case of the thiophene-2-trihydroxyborate anion, the HOMO is typically localized on the thiophene (B33073) ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the borate (B1201080) group and the adjacent carbon atom of the thiophene ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govaimspress.com

For the related compound, 2-thiopheneboronic acid, DFT calculations at the B3LYP/6-31G* level have been performed to determine the HOMO and LUMO energies for its different conformers. While the exact values for the trihydroxyborate anion would differ due to the negative charge and additional hydroxyl group, the general trends provide valuable insights. The presence of the borate group influences the electronic properties of the thiophene ring, affecting its aromaticity and reactivity. nih.govmdpi.com

| Property | Value (eV) - Thiophene-2-boronic acid (TC conformer) |

| HOMO Energy | -6.40 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap | 5.60 |

| Table 1: Calculated Frontier Molecular Orbital Energies for the most stable (TC) conformer of 2-Thiopheneboronic Acid. These values serve as an approximation for understanding the electronic properties of the corresponding trihydroxyborate anion. |

Charge Distribution and Bond Polarity in the Thiophene-Borate Moiety

The distribution of electron density within the thiophene-borate moiety is a key factor governing its reactivity. Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps are computational tools used to visualize and quantify charge distribution and bond polarity.

In the thiophene-2-trihydroxyborate anion, the negative charge is formally on the boron atom, creating a tetracoordinate borate center. This negative charge is delocalized to some extent over the attached oxygen atoms and the thiophene ring. The C-B bond is polarized, with the carbon atom of the thiophene ring bearing a partial negative charge, making it nucleophilic. The oxygen atoms of the trihydroxyborate group are also electron-rich. MEP maps typically show a region of negative electrostatic potential around the borate group, confirming its nucleophilic character. This charge distribution is fundamental to the role of aryl trihydroxyborates as nucleophiles in cross-coupling reactions. nih.gov

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions, including those involving organoboron compounds. DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates, and thus providing a detailed understanding of the reaction pathways.

Elucidation of Energy Landscapes and Transition States for Boron-Involving Reactions

DFT studies have been extensively applied to understand the mechanism of the Suzuki-Miyaura cross-coupling reaction, a key application of compounds like this compound. The reaction mechanism is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

The formation of the trihydroxyborate anion from the corresponding boronic acid and a base is a crucial activation step. DFT calculations have shown that the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. nih.govresearchgate.net The energy barrier for this step is significantly lower for the anionic trihydroxyborate species compared to the neutral boronic acid, highlighting the importance of the base in the catalytic cycle. nih.gov Computational studies can model the structures of the transition states for each elementary step, providing insights into the factors that control the reaction rate and selectivity.

Computational Modeling of Catalytic Cycles and Intermediates

Computational modeling allows for the detailed exploration of the entire catalytic cycle of reactions like the Suzuki-Miyaura coupling. By calculating the free energies of all intermediates and transition states, a complete energy profile of the catalytic cycle can be constructed. researchgate.net

These models can account for the role of the solvent, the nature of the ligands on the palladium catalyst, and the specific substrates involved. For instance, in the Suzuki-Miyaura reaction of a thiophene-based boronic acid, computational models can predict the most favorable pathway and identify potential side reactions, such as protodeboronation. mdpi.com DFT studies have been used to model the palladium complexes involved in the catalytic cycle, providing a deeper understanding of how the catalyst facilitates the reaction. nih.govnih.gov

In Silico Predictions of Reactivity, Regioselectivity, and Enantioselectivity

Computational methods are increasingly used for the in silico prediction of chemical reactivity and selectivity, guiding experimental design and optimization.

For reactions involving substituted thiophenes, predicting the regioselectivity of functionalization is crucial. Machine learning models, trained on datasets of experimental results and quantum chemical descriptors, have been developed to predict the regioselectivity of C-H functionalization in heterocycles. nih.govrsc.org These models can take into account the electronic and steric effects of substituents on the thiophene ring to predict the most likely site of reaction.

In the context of Suzuki-Miyaura coupling, DFT calculations can be used to predict the regioselectivity when multiple reactive sites are present on either the electrophile or the nucleophile. researchgate.net By comparing the activation energies for the oxidative addition at different positions on a polyhalogenated thiophene, for example, the preferred site of coupling can be determined.

Furthermore, computational studies have been instrumental in understanding and predicting the enantioselectivity of asymmetric Suzuki-Miyaura reactions. nih.govacs.orgresearchgate.netacs.org By modeling the transition states of the enantioselectivity-determining step with a chiral catalyst, the origins of stereocontrol can be elucidated. These models can help in the rational design of new chiral ligands to achieve higher enantioselectivities in the synthesis of chiral molecules containing a thiophene moiety.

Computational Spectroscopic Property Simulations for Enhanced Structural Research

Computational simulations of spectroscopic properties are a cornerstone of modern chemical research, providing invaluable insights into molecular structure and bonding that complement experimental data. For a compound like this compound, these techniques could elucidate the finer details of its three-dimensional structure and electronic environment.

Theoretical Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Assignment

Detailed theoretical investigations into the vibrational spectra (Fourier-Transform Infrared and Raman) of this compound have not been specifically reported.

In principle, such a study would utilize quantum chemical calculations, most commonly Density Functional Theory (DFT), to predict the vibrational frequencies and intensities of the molecule. This process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized as animations, showing the specific atomic motions associated with each calculated frequency.

For this compound, this analysis would be crucial for:

Confirming Functional Groups: Identifying characteristic vibrational frequencies for the thiophene ring (C-H, C-C, and C-S stretching and bending modes), and the trihydroxyborate group (B-O and O-H stretching and bending modes). rsc.org

Assigning Spectral Peaks: Correlating the calculated frequencies with experimentally measured FT-IR and Raman spectra, allowing for a definitive assignment of each peak to a specific molecular vibration. In studies of related compounds like 2-thiophene carboxylic acid, DFT calculations at the B3LYP level have been shown to provide results that are in good agreement with experimental data after appropriate scaling. chemrxiv.org

Understanding Intermolecular Interactions: Analyzing shifts in vibrational frequencies that could indicate the nature and strength of the ionic interaction between the sodium cation and the thiophene-2-trihydroxyborate anion, as well as any intermolecular hydrogen bonding involving the hydroxyl groups.

A hypothetical data table of selected calculated versus experimental vibrational frequencies would be the ultimate output of such a study, similar to what is often produced for related thiophene compounds. chemrxiv.orgresearchgate.net

Interactive Table: Hypothetical Comparison of Vibrational Frequencies

This table is a template illustrating how data would be presented if available. No actual data for this compound has been published.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν(O-H) | Hydroxyl | Data not available | Data not available |

| ν(C-H) | Thiophene Ring | Data not available | Data not available |

| ν(C=C) | Thiophene Ring | Data not available | Data not available |

| ν(B-O) | Borate | Data not available | Data not available |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction for Complex Structural Elucidation

Specific computational predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are not available in the current body of scientific literature.

Computational NMR prediction is a powerful tool for verifying chemical structures and understanding the electronic environment of nuclei within a molecule. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govacs.org This approach calculates the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹¹B), which are then converted into chemical shifts by referencing them against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, a computational NMR study would be instrumental in:

Assigning Resonances: Predicting the ¹H, ¹³C, and ¹¹B NMR chemical shifts to aid in the assignment of signals in an experimental spectrum. This is particularly useful for complex structures where signals may overlap or be difficult to assign empirically.

Structural Verification: Comparing the predicted spectrum with an experimental one to confirm the proposed molecular structure. High accuracy in prediction can help distinguish between different possible isomers or conformations. nih.gov

Probing Electronic Effects: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational analysis could reveal how the electron-withdrawing or -donating nature of the trihydroxyborate group affects the chemical shifts of the thiophene ring protons and carbons, and vice-versa. For organoborate compounds, DFT calculations have proven effective in accurately predicting ¹¹B chemical shifts, which is crucial for characterizing the coordination state of the boron atom. researchgate.netnih.gov

The results of such a computational study would typically be presented in a table comparing the calculated chemical shifts for each unique atom with the corresponding experimental values.

Interactive Table: Hypothetical Comparison of NMR Chemical Shifts

This table is a template illustrating how data would be presented if available. No actual data for this compound has been published.

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹¹B | Borate | Data not available | Data not available |

| ¹³C | Thiophene C2 | Data not available | Data not available |

| ¹³C | Thiophene C3 | Data not available | Data not available |

| ¹³C | Thiophene C4 | Data not available | Data not available |

| ¹³C | Thiophene C5 | Data not available | Data not available |

| ¹H | Thiophene H3 | Data not available | Data not available |

| ¹H | Thiophene H4 | Data not available | Data not available |

| ¹H | Thiophene H5 | Data not available | Data not available |

Integration of this compound in Advanced Materials Research

The field of materials science is in constant pursuit of novel compounds that can serve as building blocks for materials with tailored properties. This compound has emerged as a compound of significant interest, particularly in the realm of polymer chemistry and organic electronics. Its unique structure, combining a thiophene ring with a trihydroxyborate group, offers a versatile platform for the development of advanced materials. This article explores the integration of this compound in various facets of materials research, from the synthesis of conjugated polymers to the creation of sophisticated self-assembled structures.

Integration of Sodium Thiophene 2 Trihydroxyborate in Advanced Materials Research

Polymer Chemistry and Conjugated Polymer Synthesis

The incorporation of heteroaromatic and boron-containing moieties into polymer backbones is a well-established strategy for tuning the electronic and photophysical properties of materials. Sodium thiophene-2-trihydroxyborate is a prime candidate for such applications, offering a unique combination of functionalities.

Suzuki polycondensation is a powerful and widely used method for the synthesis of conjugated polymers. This reaction typically involves the palladium-catalyzed cross-coupling of a dihaloaromatic compound with an aromatic diboronic acid or ester. This compound, or its corresponding boronic acid/ester derivative, can serve as a key monomer in this process.

In a typical Suzuki polycondensation reaction, the thiophene-2-trihydroxyborate would be coupled with a dihalogenated comonomer. The choice of the comonomer is crucial as it significantly influences the properties of the resulting polymer. For instance, coupling with electron-deficient comonomers can lead to donor-acceptor (D-A) type polymers with narrow bandgaps, which are desirable for applications in organic photovoltaics and near-infrared detectors. High molecular weight thiophene-containing conjugated polymers have been successfully synthesized using Suzuki polycondensation of aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives. researchgate.netrsc.org The use of a thiophene-containing bulky phosphorus compound as a ligand for the palladium catalyst has been shown to be effective in these polymerizations. researchgate.netrsc.org

The reactivity of the thiophene (B33073) boronic acid derivative is a critical factor. While thiophene-2-boronic acid derivatives are effective in Suzuki couplings, challenges such as protodeboronation (loss of the boronic acid group) can occur under certain reaction conditions, potentially leading to polymers with lower molecular weights and broader dispersity. researchgate.net Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is therefore essential to achieve high-yielding and well-defined polymers. Recent advancements have explored catalyst-transfer polymerization methods, which can offer better control over the molecular weight and regioregularity of the resulting polythiophenes. nih.gov

The incorporation of the boron atom from this compound directly into the polymer backbone can impart unique and tunable properties to the resulting materials. The empty p-orbital of the boron atom can interact with the π-system of the conjugated polymer, leading to a number of interesting effects. This interaction can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer, thereby tuning its electron-accepting character. This modulation of the electronic energy levels is a key strategy in designing materials for specific organic electronic devices.

Furthermore, the boron center can act as a Lewis acid, making the polymer sensitive to the presence of Lewis bases. This responsivity can be exploited in the design of chemical sensors. The introduction of boron can also influence the polymer's morphology and solubility. For example, the polarity introduced by the borate (B1201080) group can be tailored to enhance solubility in specific solvents, which is a crucial aspect for solution-based processing of organic electronic devices. The synthesis of polymers with N→B dative bonds on the backbone has been explored, leading to materials with applications in optoelectronics and heat resistance.

The table below summarizes the properties of various thiophene-based polymers, illustrating the effect of different structural modifications on their electronic properties. While not directly featuring this compound, these examples demonstrate the principles of property tuning that would apply to its derivatives.

| Polymer | Comonomer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application |

| PT-ODTTBT | 4,7-dibromo-5,6-difluorobenzo[c] researchgate.netkobe-u.ac.jpmdpi.comthiadiazole | -5.48 | -3.83 | 1.65 | Organic Photovoltaics |

| PTT-ODTTBT | 4,7-dibromo-5,6-difluorobenzo[c] researchgate.netkobe-u.ac.jpmdpi.comthiadiazole | -5.26 | -3.57 | 1.69 | Organic Photovoltaics |

| PFTCNVT | 2,7-(9,9-dimethylfluorene) | - | - | Lower than PF and PT | Light-Emitting Polymers |

| PFTORT | 2,7-(9,9-dimethylfluorene) | - | - | Lower than PF and PT | Light-Emitting Polymers |

Data sourced from multiple studies for illustrative purposes. mdpi.combohrium.com

Exploration in Organic Electronic Devices and Optoelectronic Materials

Polymers derived from this compound are expected to find significant applications in the field of organic electronics and optoelectronics. The inherent properties of the thiophene ring, such as its electron-rich nature and ability to support charge transport, combined with the tunability offered by the borate group, make these materials highly promising.

Thiophene-based polymers are already widely used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). In OFETs, the charge carrier mobility of the polymer is a key parameter. The introduction of boron can influence the intermolecular packing and ordering of the polymer chains, which in turn affects the mobility. For instance, the introduction of thieno[3,2-b]thiophene (B52689) as a π-bridge in donor-acceptor polymers has been shown to enhance molecular crystallinity and charge carrier mobility. mdpi.com

In OPVs, the polymer acts as the electron donor, and its energy levels (HOMO and LUMO) must be well-matched with those of the electron acceptor for efficient charge separation. As discussed, the boron atom in polymers derived from this compound can be used to tune these energy levels. The broad absorption of light is also crucial for high-efficiency solar cells. The electronic structure of thiophene-based polymers can be engineered to absorb a significant portion of the solar spectrum.

In OLEDs, the fluorescence quantum yield and the color of the emitted light are critical. By carefully designing the polymer architecture, for example, by incorporating fluorene (B118485) units, it is possible to achieve high photoluminescence efficiency and tune the emission color. bohrium.com The development of thiophene-based fluorescent materials is an active area of research for OLED applications. nih.gov

Development of Self-Assembled and Supramolecular Structures Featuring Thiophene-Borate Units

Self-assembly is a powerful bottom-up approach for the creation of well-defined nanostructures. The unique chemical functionalities of this compound make it an excellent candidate for directing the self-assembly of molecules into complex and functional supramolecular architectures.

The boronic acid group (which can be readily formed from the trihydroxyborate salt) is known to form reversible covalent bonds with diols. This interaction can be used to drive the self-assembly of molecules into structures such as micelles, vesicles, and nanofibers. For example, a thiophene-boronic acid derivative could be designed to self-assemble in the presence of a diol-containing molecule, leading to the formation of ordered aggregates. The reversibility of the boronic ester bond allows for the creation of dynamic and responsive materials that can change their structure in response to external stimuli such as pH or the presence of a specific analyte.

Furthermore, the thiophene unit itself can participate in non-covalent interactions, such as π-π stacking, which can also direct self-assembly. The interplay between the directional covalent interactions of the boronic acid and the non-directional π-stacking of the thiophene rings can lead to the formation of highly ordered and complex structures. For instance, thiophene-based π-conjugated molecules have been shown to self-assemble into nanoparticles and nanofibers with interesting photophysical properties. nih.gov The self-assembly of thiophene-based ligands with metal ions has also been utilized to create functional metalla-rectangles. These self-assembled structures could find applications in areas such as drug delivery, sensing, and catalysis.

Advanced Analytical and Characterization Techniques in Research on Thiophene Borate Compounds

High-Resolution Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of thiophene-borate compounds. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei. For sodium thiophene-2-trihydroxyborate, a multi-nuclear approach provides a complete picture of its covalent framework.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For the thiophene (B33073) ring, distinct signals are expected for the protons at positions 3, 4, and 5. Their chemical shifts (δ) and coupling constants (J) reveal their electronic environment and spatial relationships. In thiophene itself, protons at the 2 and 5 positions typically resonate around 7.3 ppm, while those at the 3 and 4 positions appear around 7.1 ppm. chemicalbook.com Substitution with the borate (B1201080) group at the 2-position would be expected to shift these values. The hydroxyl protons of the trihydroxyborate group would likely appear as a broad signal, the position of which is highly dependent on solvent and concentration.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms. The thiophene ring carbons typically resonate in the aromatic region (δ 120-130 ppm). For instance, in unsubstituted thiophene, the carbons at the 2 and 5 positions appear at approximately 125.6 ppm, while the carbons at the 3 and 4 positions are found near 127.4 ppm. chemicalbook.com The carbon atom directly bonded to the boron (the ipso-carbon) often exhibits a broader signal and can sometimes be difficult to detect due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org

¹¹B NMR: Boron-11 NMR is particularly crucial for characterizing organoboron compounds. nsf.gov Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance) and ¹⁰B, with ¹¹B being more commonly used due to its higher sensitivity. nsf.govacs.org The chemical shift of ¹¹B is highly sensitive to its coordination number and the nature of its substituents. For a tetracoordinate borate species like this compound, a relatively sharp signal is expected in the upfield region of the spectrum (typically δ 5-10 ppm), characteristic of an sp³-hybridized boron atom. This is in contrast to tricoordinate boronic acids (sp²-hybridized), which resonate at a much lower field (δ 27-33 ppm). rsc.orgsdsu.edu

¹⁷O NMR: Oxygen-17 NMR is less common due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus. ilpi.com However, it can provide direct insight into the oxygen environment. For the B(OH)₃⁻ group, a single, likely broad, resonance would be expected, confirming the equivalence of the hydroxyl groups.

Table 1: Representative NMR Data for Thiophene and Related Borate Compounds This table provides typical chemical shift ranges based on data for thiophene and analogous organoboron compounds. Actual values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| ¹H | Thiophene Ring (H3, H4, H5) | 7.0 - 8.0 | Doublets, Triplets |

| Hydroxyl (-OH) | Variable (solvent dependent) | Broad singlet | |

| ¹³C | Thiophene Ring (C3, C4, C5) | 125 - 140 | Sharp singlets |

| Thiophene Ring (ipso-C2) | ~130-145 | Often broad or unobserved rsc.org | |

| ¹¹B | Trihydroxyborate (-B(OH)₃⁻) | 5 - 10 | Singlet, characteristic of sp³ boron nsf.govsdsu.edu |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. Techniques like Electrospray Ionization (ESI) are suitable for analyzing ionic species such as this compound.

The expected molecular weight of this compound (C₄H₆BNaO₃S) is 167.95 g/mol . sigmaaldrich.comsynquestlabs.comsigmaaldrich.com HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. Analysis of the isotopic pattern, particularly for boron (¹⁰B/¹¹B) and sulfur (³²S/³³S/³⁴S), further corroborates the assigned structure. Fragmentation analysis, where the molecule is broken apart within the mass spectrometer, can provide additional structural information by identifying characteristic neutral losses or charged fragments, such as the loss of water or the cleavage of the carbon-boron bond.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. Key expected absorptions for this compound include a strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. The B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ range. Vibrations associated with the thiophene ring include C-H stretching just above 3000 cm⁻¹, C=C ring stretching between 1350-1530 cm⁻¹, and C-S stretching modes, which can appear in the 600-860 cm⁻¹ region. iosrjournals.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C-S stretching modes of the thiophene ring are expected to be strong in the Raman spectrum. mdpi.comnih.gov For thiophene derivatives, characteristic Raman bands appear in the 1100–1550 cm⁻¹ range, corresponding to vibrations of the central thiophene ring. nih.gov The symmetric vibrations of the borate group would also be Raman active.

Table 2: Key Vibrational Frequencies for this compound This table summarizes expected vibrational modes based on data for thiophene derivatives and boronic acids. iosrjournals.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | FT-IR (Strong, Broad) |

| C-H Stretch | Thiophene Ring | 3050 - 3150 | FT-IR, Raman |

| C=C Stretch | Thiophene Ring | 1350 - 1530 | FT-IR, Raman (Strong) |

| B-O Stretch | Borate | 1300 - 1400 | FT-IR (Strong) |

| C-S Stretch | Thiophene Ring | 600 - 860 | FT-IR, Raman |

Chromatographic and Advanced Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of target compounds from reaction mixtures and the assessment of their purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. waters.com

For polar, and often ionic, organoboron compounds like this compound, reversed-phase HPLC is a common method. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com The mobile phase is often buffered or modified with an acid (e.g., formic acid) to ensure consistent ionization states and achieve good peak shape and separation. waters.com Alternatively, for highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a polar stationary phase and a more organic mobile phase. nih.gov The purity of the isolated compound is determined by the presence of a single, sharp peak in the chromatogram, and the area of this peak can be used for quantification.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR and mass spectrometry provide definitive evidence of molecular structure and connectivity, Single Crystal X-ray Diffraction (SCXRD) offers an unparalleled view of the molecule's three-dimensional arrangement in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure for this compound is not prominently available in the literature, data from closely related compounds, such as potassium tetrakis(2-thienyl)borate, provides valuable insight. nih.gov In the structure of K[B(C₄H₃S)₄], the boron atom is tetrahedrally coordinated to the four thiophene rings via the ipso-carbon atoms. The crystal lattice is composed of one-dimensional chains where the anionic borate complexes are bridged by potassium ions. nih.gov A similar arrangement could be anticipated for this compound, where the tetrahedral [B(OH)₃(C₄H₃S)]⁻ anion would be ionically bonded to Na⁺ cations, likely forming a complex, repeating lattice stabilized by hydrogen bonding between the hydroxyl groups and potentially interactions with the sodium ions.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Investigating Thermal Transformations and Stability in Research Contexts

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would reveal its thermal stability and decomposition pathway. An initial mass loss at lower temperatures (e.g., < 150 °C) might indicate the loss of residual solvent or adsorbed water. At higher temperatures, the onset of decomposition would be observed as a significant mass loss. Studies on related boronic acid derivatives show that thermal stability is influenced by the molecular structure. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. For boronic acid derivatives, DSC can reveal dehydration events and other thermally induced transformations. acs.orgresearchgate.net For this compound, DSC could identify the temperatures of any phase transitions and provide information on the enthalpy changes associated with its decomposition, complementing the data obtained from TGA.

Current Challenges and Future Perspectives in Sodium Thiophene 2 Trihydroxyborate Research

Addressing and Mechanistically Understanding Reported Discrepancies in Stability Profiles

A significant challenge in the application of thiophene (B33073) boronic acids and their derivatives, such as sodium thiophene-2-trihydroxyborate, is the variability in their stability. The hydrolytic deboronation of 2,5-thiophenebis(boronic acid pinacol (B44631) ester) under standard Suzuki-Miyaura cross-coupling conditions is a well-documented issue. rsc.org This instability has historically hindered the synthesis of high molecular weight thiophene-containing conjugated polymers. rsc.org While some successful polymerizations have been reported, the general susceptibility of the C-B bond to cleavage, particularly in electron-rich thiophene systems, remains a hurdle. rsc.orgresearchgate.net

Mechanistically, the deboronation is often attributed to the electron-rich nature of the thiophene ring, which can facilitate protonolysis of the boronic acid group, especially under basic conditions required for many cross-coupling reactions. rsc.orgnih.gov The stability is also influenced by substituents on the thiophene ring. For instance, strongly electron-withdrawing groups have been observed to decrease the stability of thienylboronic acids and their esters. acs.org

Future research must focus on a deeper mechanistic understanding of these degradation pathways. This involves systematically studying the effects of pH, temperature, solvent, and electronic properties of substituents on the rate and mechanism of deboronation. Such studies will enable the development of more robust reaction conditions and protective group strategies to mitigate this instability. For example, the use of N-methyliminodiacetic acid (MIDA) boronates has shown promise in suppressing protodeboronation and enabling controlled polymerization. researchgate.net

Development of Novel and More Efficient Boron-Incorporating Thiophene Synthesis Strategies

The synthesis of thiophene boronic acids and their derivatives is another area ripe for innovation. Current methods often involve halogen-metal exchange followed by quenching with a boron electrophile, or palladium-catalyzed borylation of halothiophenes. acs.org While effective, these methods can have limitations, such as the need for cryogenic conditions or the use of expensive catalysts.

Recent advancements have focused on developing more efficient and user-friendly protocols. For example, a noncryogenic method for synthesizing substituted thienylboronic acids and esters has been developed using a palladium-catalyzed borylation with pinacolborane. acs.org This method tolerates a range of functional groups, although its efficiency can be diminished by strongly electron-withdrawing substituents. acs.org